1-(2,5-Dichlorophenyl)-3-methoxyimidazolidin-2-one
Description
Properties
CAS No. |
52420-40-3 |
|---|---|
Molecular Formula |
C10H10Cl2N2O2 |
Molecular Weight |
261.10 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)-3-methoxyimidazolidin-2-one |
InChI |
InChI=1S/C10H10Cl2N2O2/c1-16-14-5-4-13(10(14)15)9-6-7(11)2-3-8(9)12/h2-3,6H,4-5H2,1H3 |
InChI Key |
PVUJUGBKPHCBDK-UHFFFAOYSA-N |
Canonical SMILES |
CON1CCN(C1=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The typical synthetic approach involves:
Step 1: Formation of the imidazolidin-2-one core
Starting from a suitable dichloroaniline derivative (e.g., 2,5-dichloroaniline), the compound undergoes cyclization with reagents that introduce the urea or carbamate moiety to form the imidazolidinone ring. This can be achieved by reacting the aniline with chloroformates or isocyanates under controlled conditions.Step 2: Introduction of the methoxy substituent at the 3-position
The 3-methoxy group is typically introduced by alkylation of the nitrogen atom at position 3 of the imidazolidinone ring using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.Step 3: Purification and isolation
The crude product is purified by recrystallization or chromatographic techniques to obtain the target compound with high purity.
Specific Synthetic Example (Inferred)
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 2,5-Dichloroaniline + Phosgene or Triphosgene | Formation of the isocyanate intermediate or carbamoyl chloride |
| 2 | Cyclization with ethylenediamine or equivalent | Closure to form the imidazolidin-2-one ring |
| 3 | Methylation with methyl iodide (CH3I) in presence of base (e.g., K2CO3) | Introduction of the 3-methoxy substituent |
| 4 | Purification by recrystallization or chromatography | Isolation of pure this compound |
Alternative Methods
Microwave-assisted synthesis : To improve reaction rates and yields, microwave irradiation can be used during cyclization or methylation steps, reducing reaction times significantly.
Solvent and catalyst variation : The choice of solvents (e.g., dichloromethane, acetonitrile) and catalysts (e.g., bases like triethylamine) can influence the efficiency and selectivity of the methylation step.
Analytical and Monitoring Techniques
During synthesis, the reaction progress and product purity are typically monitored by:
- Thin Layer Chromatography (TLC) : For rapid monitoring of reaction completion.
- High-Performance Liquid Chromatography (HPLC) : For precise quantification and purity assessment.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the chemical structure and substitution pattern.
- Mass Spectrometry (MS) : For molecular weight confirmation.
- Infrared Spectroscopy (IR) : To identify characteristic functional groups such as the carbonyl of imidazolidinone and methoxy groups.
Research Discoveries and Optimization
Although specific studies on the synthesis of this compound are limited, related imidazolidinone derivatives have been extensively studied, providing insights into optimization:
- Yield improvement : Optimization of reaction temperature, solvent, and reagent stoichiometry can enhance yields.
- Purity enhancement : Use of selective methylating agents and controlled reaction times reduces side products.
- Scalability : The synthetic route is adaptable for scale-up for industrial or commercial production.
Summary Data Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting material | 2,5-Dichloroaniline | Commercially available |
| Cyclization reagent | Phosgene or triphosgene | Toxic reagents, require careful handling |
| Cyclization conditions | Reflux in inert solvent (e.g., dichloromethane) | Controlled temperature essential |
| Methylation agent | Methyl iodide or dimethyl sulfate | Alkylating agents, handle with care |
| Base for methylation | Potassium carbonate or triethylamine | Facilitates nucleophilic substitution |
| Solvent for methylation | Acetonitrile or acetone | Polar aprotic solvents preferred |
| Reaction monitoring | TLC, HPLC | Ensures completion and purity |
| Purification | Recrystallization or column chromatography | Achieves high purity product |
| Yield | Typically moderate to good (50-80%) | Dependent on reaction conditions |
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dichlorophenyl)-3-methoxyimidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazolidinone derivatives with oxidized functional groups.
Reduction: Formation of reduced imidazolidinone derivatives.
Substitution: Formation of substituted imidazolidinone derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiparasitic effects.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of bacterial and parasitic infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)-3-methoxyimidazolidin-2-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds with biological molecules, affecting their function and activity. The dichlorophenyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. These interactions can lead to the disruption of cellular processes and inhibition of microbial growth.
Comparison with Similar Compounds
Research Findings and Hypotheses
While direct studies on this compound are scarce, inferences from structural analogues suggest:
- Fungicidal Potential: The dichlorophenyl group aligns with known SDH inhibitors, though activity may depend on substituent positioning. Ortho/para chlorination could hinder enzyme binding compared to meta-substituted analogues .
- Synthetic Feasibility: The absence of complex bicyclic systems (e.g., azabicyclohexanedione) may simplify synthesis, as seen in the preparation of similar imidazolidinones via alkylation and cyclization .
- Structure-Activity Relationships (SAR) : Methoxy groups generally enhance solubility but may reduce antifungal potency compared to electron-withdrawing substituents like chlorine or methylthio groups.
Q & A
Q. What are the primary synthetic routes for 1-(2,5-Dichlorophenyl)-3-methoxyimidazolidin-2-one, and how do reaction conditions influence yield and purity?
The synthesis typically involves cyclization of precursors such as substituted amines and carbonyl compounds. For example, condensation of 2,5-dichloroaniline derivatives with methoxy-substituted carbonyl intermediates under acidic or basic conditions can yield the imidazolidinone core. Key variables include solvent choice (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid). Optimization of stoichiometry and reaction time is critical to minimize byproducts like uncyclized intermediates .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- NMR : H NMR should show distinct signals for the dichlorophenyl protons (δ 7.2–7.8 ppm) and the methoxy group (δ ~3.3 ppm). C NMR confirms the carbonyl resonance (δ ~155 ppm).
- IR : A strong absorption band near 1680–1700 cm corresponds to the imidazolidinone carbonyl.
- MS : High-resolution MS provides the molecular ion peak ([M+H]) matching the exact mass (CHClNO, calc. 275.00 g/mol). Cross-referencing with crystallographic data (if available) validates the structure .
Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?
Initial screens include:
- In vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric methods.
- Antimicrobial susceptibility testing (MIC determination) against Gram-positive/negative bacteria or fungi.
- Cytotoxicity profiling (e.g., MTT assay on mammalian cell lines) to assess selectivity. Dose-response curves (IC) guide further optimization .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the reactivity and target interactions of this compound?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the methoxy group’s electron-donating effect stabilizes the imidazolidinone ring, influencing reaction pathways .
- Molecular Docking : Simulates binding to biological targets (e.g., enzymes or receptors). Use software like AutoDock Vina to assess binding affinity and pose validation with crystallographic data (if available). Focus on hydrophobic interactions with the dichlorophenyl group .
Q. What strategies resolve contradictions in crystallographic data for this compound, such as disordered solvent molecules or twinning?
Q. How does the electronic nature of the 2,5-dichlorophenyl substituent influence the compound’s stability and reactivity in nucleophilic substitution reactions?
The electron-withdrawing chloro groups meta to each other polarize the phenyl ring, activating para positions for nucleophilic attack. Stability studies (TGA/DSC) show decomposition above 200°C, suggesting thermal robustness. Reactivity with nucleophiles (e.g., amines) can be monitored via HPLC to track substitution at the methoxy or carbonyl sites .
Methodological Challenges and Solutions
Q. What experimental design principles apply when optimizing multi-step syntheses of analogues with varying substituents on the imidazolidinone ring?
- DoE (Design of Experiments) : Use factorial designs to test variables (e.g., solvent polarity, temperature gradients).
- Parallel Synthesis : Employ robotic liquid handlers for high-throughput screening of reaction conditions.
- In-line Analytics : Integrate PAT (Process Analytical Technology) like FTIR for real-time monitoring .
Q. How can researchers validate conflicting bioactivity data between in vitro and in vivo models for this compound?
- Pharmacokinetic Profiling : Measure plasma stability, metabolic half-life (e.g., liver microsome assays), and bioavailability.
- Target Engagement Studies : Use techniques like SPR (Surface Plasmon Resonance) to confirm binding in physiological conditions.
- Dose-Response Correlation : Ensure in vivo dosing aligns with in vitro IC values, adjusting for protein binding and tissue penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
